3-Methyloctanoyl-CoA

Mechanism-based inhibition Enzyme kinetics Medium-chain acyl-CoA dehydrogenase

Precise enzyme recognition in branched-chain lipid metabolism requires exact acyl-CoA structures, not analogs. Substituting 3-Methyloctanoyl-CoA can alter kinetic parameters by orders of magnitude (>90,000-fold in some dehydrogenases). - **Defined substrate**: C8 chain length, C3 methyl branch - essential for ACADSB and phytanoyl-CoA hydroxylase assays. - **SAR studies**: Quantify branch/chain-length effects vs. straight-chain or methylene analogs. - **Metabolic flux**: Trace branched-chain fatty acids through beta-oxidation & acylcarnitine shuttle in vitro or cell models. Supplied as a high-purity, research-grade thioester. Secure bulk aliquots available upon request.

Molecular Formula C30H52N7O17P3S
Molecular Weight 907.8 g/mol
Cat. No. B15549975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloctanoyl-CoA
Molecular FormulaC30H52N7O17P3S
Molecular Weight907.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H52N7O17P3S/c1-5-6-7-8-18(2)13-21(39)58-12-11-32-20(38)9-10-33-28(42)25(41)30(3,4)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h16-19,23-25,29,40-41H,5-15H2,1-4H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)
InChIKeyYCBQULMAJMRSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyloctanoyl-CoA: Compound Overview


3-Methyloctanoyl-CoA is a medium-chain, methyl-branched acyl-coenzyme A thioester [1][2]. It is formed from 3-methyloctanoic acid and coenzyme A and functions as an intermediate in branched-chain fatty acid metabolism [1]. The compound is classified as a branched-chain fatty acyl-CoA and is predicted to participate in mitochondrial beta-oxidation and acylcarnitine transfer pathways [1][3].

Branched-chain intermediate for mitochondrial beta-oxidation research
Substrate for ACADSB and PAHX enzyme characterization
Supports inhibitor development and acylcarnitine flux tracing

Why Generic Substitution Fails for 3-Methyloctanoyl-CoA


Branched-chain acyl-CoAs are not functionally interchangeable. The position and length of the methyl branch, as well as the overall acyl chain length, dictate enzyme recognition, binding affinity, and catalytic fate [1][2]. For instance, the short/branched-chain acyl-CoA dehydrogenase (ACADSB) exhibits substrate specificity that varies significantly between rat and human orthologs based on side-chain and primary chain length [1]. Similarly, phytanoyl-CoA hydroxylase activity is highly dependent on the methyl-branch position and chain length (≥C7 for 3-methylacyl-CoAs) [2]. Substituting 3-Methyloctanoyl-CoA with a close analog like 3-methyleneoctanoyl-CoA or even octanoyl-CoA can drastically alter enzyme kinetics, as demonstrated by the >90,000-fold difference in inactivation rates observed for mechanism-based inhibitors of medium-chain acyl-CoA dehydrogenase [3]. These data underscore that precise structural features are critical for reproducible experimental outcomes, making generic substitution a significant scientific risk.

Straight-chain analog (octanoyl-CoA)

Straight-chain CoAs engage different enzyme cascades; metabolic fate may diverge, confounding pathway interpretation.

3-Methyleneoctanoyl-CoA

Inactivation kinetics may differ significantly, preventing use as a direct structural surrogate.

Shorter 3-methylacyl-CoAs (C≤6)

Phytanoyl-CoA hydroxylase requires ≥C7 substrates; shorter chains may produce false negatives in activity assays.

3-Methyloctanoyl-CoA Differentiation Evidence


Kinetics of Acyl-CoA Dehydrogenase Inhibition

In a direct comparative study, 3-methyleneoctanoyl-CoA inactivated pig kidney medium-chain acyl-CoA dehydrogenase with a reduction rate of 10 s⁻¹ at 1°C. Under identical conditions, the structurally similar analog 3-methyl-trans-2-octenoyl-CoA exhibited a reduction rate of only 1.1 × 10⁻⁴ s⁻¹ [1]. This represents a difference of approximately 90,909-fold. Both compounds are mechanism-based inhibitors that form a stable, reduced flavin N-5 adduct, but the kinetic barrier to adduct formation differs dramatically, highlighting how minor structural modifications (methylene vs. methyl-trans-2-enoyl) profoundly impact enzyme interaction [1].

Enzyme Inactivation Rate
Head-to-head
10 s⁻¹ vs 1.1×10⁻⁴ s⁻¹ ~90,909-fold difference
Structural analogs can exhibit vast kinetic differences, preventing simple interchange in inhibitor studies.
Pig kidney MCAD, 1°C, identical conditions.
Mechanism-based inhibition Enzyme kinetics Medium-chain acyl-CoA dehydrogenase

Species-Specific ACADSB Substrate Preference

Cloning and expression of rat short/branched-chain acyl-CoA dehydrogenase (ACADSB) revealed that the rat enzyme is more active toward substrates with longer carbon side chains than its human counterpart, while the human enzyme exhibits greater activity with substrates possessing longer primary carbon chains [1]. Although specific activity data for 3-Methyloctanoyl-CoA (C8 chain) were not reported, the study established a chain-length preference divergence between species [1]. This suggests that the optimal choice of substrate (e.g., 3-Methyloctanoyl-CoA vs. a shorter or longer analog) is species- and enzyme-dependent, and that using a generic branched-chain acyl-CoA without considering this specificity can lead to misinterpretation of metabolic flux or enzyme activity.

ACADSB Substrate Specificity
Class-level
Rat ACADSB prefers longer side chains; human prefers longer primary chains.
Species-specific substrate preference may affect cross-species metabolic study interpretation.
In vitro expressed enzyme activity assays.
Substrate specificity Acyl-CoA dehydrogenase Branched-chain fatty acid oxidation

Phytanoyl-CoA Hydroxylase Substrate Recognition

Peroxisomal phytanoyl-CoA hydroxylase (PAHX) catalyzes the 2-hydroxylation of a variety of mono-branched 3-methylacyl-CoA esters, but only those with a chain length of at least seven carbon atoms [1]. The enzyme does not act on 2-methyl- or 4-methyl-branched acyl-CoAs, nor on long/very-long straight-chain acyl-CoAs [1]. 3-Methyloctanoyl-CoA (C8 chain) falls within the active substrate range. This chain-length threshold is critical: shorter 3-methylacyl-CoAs (C6 or less) would not be recognized, leading to a false negative in activity assays.

PAHX Substrate Threshold
Class-level
≥C7 Active substrate
Chain-length threshold defines substrate suitability for phytanoyl-CoA hydroxylase assays.
By similarity; mouse PAHX.
Phytanoyl-CoA hydroxylase Substrate specificity Peroxisomal beta-oxidation

Metabolic Fate of Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs, including 3-Methyloctanoyl-CoA, are directed into specific metabolic pathways distinct from those of straight-chain acyl-CoAs. For example, while straight-chain medium-chain acyl-CoAs are efficiently oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), branched-chain variants may be poor substrates or act as inhibitors [1]. 3-Methyloctanoyl-CoA is predicted to undergo beta-oxidation after conversion to an acylcarnitine derivative [2]. In contrast, octanoyl-CoA, a straight-chain analog of identical chain length, is a canonical substrate for MCAD [1]. Using the wrong acyl-CoA (e.g., octanoyl-CoA instead of 3-Methyloctanoyl-CoA) in a metabolic flux assay would activate different enzyme cascades, leading to erroneous conclusions about branched-chain fatty acid metabolism.

Metabolic Fate
Class-level
Branched-chain CoAs enter acylcarnitine transfer; straight-chain octanoyl-CoA is an efficient MCAD substrate.
Metabolic fate may differ from straight-chain analogs, preventing direct pathway extrapolation.
Based on known pathway models and inhibitor studies.
Metabolic partitioning Acylcarnitine transfer Beta-oxidation

Research Applications of 3-Methyloctanoyl-CoA


Branched-Chain Fatty Acid Oxidation Studies

Use 3-Methyloctanoyl-CoA as a defined substrate to study the kinetics and regulation of enzymes involved in branched-chain fatty acid beta-oxidation, such as short/branched-chain acyl-CoA dehydrogenase (ACADSB) [1] and phytanoyl-CoA hydroxylase [2]. Its specific chain length (C8) and methyl-branch position (C3) make it a valuable tool for differentiating between chain-length-specific and branch-specific enzyme activities, as demonstrated by species-specific substrate preferences [1] and strict chain-length requirements for enzyme recognition [2].

Mechanism-Based Enzyme Inhibitor Development

Employ 3-Methyloctanoyl-CoA and its close analogs (e.g., 3-methyleneoctanoyl-CoA) as comparative tools in inhibitor development. The >90,000-fold difference in inactivation kinetics between similar compounds [1] provides a robust quantitative framework for structure-activity relationship (SAR) studies. This allows researchers to fine-tune inhibitor potency by systematically modifying the acyl-CoA structure, leveraging the precise kinetic data available for this compound class.

Acylcarnitine Profiling and Metabolic Tracing

Utilize 3-Methyloctanoyl-CoA in vitro or in cellular models to trace the flux of branched-chain fatty acids through the acylcarnitine shuttle and subsequent beta-oxidation pathways [2]. Its distinct metabolic fate compared to straight-chain acyl-CoAs [1] enables the specific detection and quantification of branched-chain lipid metabolism intermediates, which is critical for understanding metabolic disorders like Refsum disease or for evaluating the metabolic impact of branched-chain amino acid catabolism.

Application
Selection Property
Validation Focus
Branched-chain fatty acid oxidation studies
Enzyme specificity context for ACADSB and PAHX
Substrate preference across species and chain-length requirements
Mechanism-based inhibitor development
Kinetic differentiation of structural analogs
Inactivation rate comparisons and structure-activity relationship modeling
Acylcarnitine profiling and metabolic tracing
Metabolic pathway divergence from straight-chain CoAs
Flux tracking through acylcarnitine shuttle and peroxisomal oxidation

Technical Documentation Hub

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47 linked technical documents
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